2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 740842-50-6
VCID: VC2803977
InChI: InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2
SMILES: C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

CAS No.: 740842-50-6

Cat. No.: VC2803977

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one - 740842-50-6

Specification

CAS No. 740842-50-6
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Standard InChI InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2
Standard InChI Key YQPLEYWTKAXWAD-UHFFFAOYSA-N
SMILES C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Identification

Chemical Identity and Classification

2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one represents a class of compounds featuring a benzannulene skeleton with a ketone functionality and nitro substitution. The compound is registered with CAS number 740842-50-6, providing unique identification within chemical databases . It belongs to the broader family of cyclic ketones with aromatic components, specifically those containing a seven-membered ring fused to a benzene system.

Nomenclature and Synonyms

The compound is referenced in scientific literature under several systematic and common names, reflecting different naming conventions in chemical nomenclature. These alternative designations help researchers identify the compound across various databases and publications. The most common synonyms include:

  • 2-Nitro-5,6,8,9-tetrahydro-benzocyclohepten-7-one

  • 2-nitro-5,6,8,9-tetrahydro-7H-benzoannulen-7-one

  • 5,6,8,9-Tetrahydro-2-nitro-7H-benzocyclohepten-7-one

  • 7H-Benzocyclohepten-7-one, 5,6,8,9-tetrahydro-2-nitro-

  • 3-nitro-5,6,8,9-tetrahydrobenzoannulen-7-one

Structural Representation

The structure of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one features a benzene ring fused with a seven-membered ring containing a ketone group. The nitro group is positioned at the 2-position of the benzene ring, contributing to the compound's distinctive reactivity profile. This structural arrangement plays a crucial role in determining the compound's physical properties and chemical behavior.

The SMILES notation representing this structure is: O=C1CCC2=CC(N+=O)=CC=C2CC1 . This notation provides a linear text representation of the compound's molecular structure that can be interpreted by chemical software for visualization and analysis.

Physicochemical Properties

Basic Physical and Chemical Data

The fundamental physical and chemical properties of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
CAS Number740842-50-6
MDL NumberMFCD11869793
PubChem CID45790319
Physical StateSolid (inferred)-
ColorNot specified-
Boiling PointNot available-
Melting PointNot available-

Spectroscopic and Analytical Data

While comprehensive spectroscopic data is limited in the available search results, this compound, like other nitrobenzannulenes, would likely exhibit characteristic spectral patterns. Typical analytical methods for characterization would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy, with expected bands for ketone (typically around 1700 cm⁻¹) and nitro groups

  • Mass spectrometry

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

The compound is typically evaluated for purity using HPLC, with standard specifications requiring a minimum purity of 97-98% .

Synthetic Pathways and Chemical Reactivity

Reactive Centers and Chemical Behavior

The structure of 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one contains several reactive centers that influence its chemical behavior:

  • The ketone group, which can participate in nucleophilic addition reactions

  • The nitro group, which can undergo reduction to form amines or participate in substitution reactions

  • The partially saturated ring system, which may undergo various functionalization reactions

These reactive centers make the compound valuable in the synthesis of more complex molecular structures.

Applications and Research Significance

Role in Organic Synthesis

The search results suggest that 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one serves as an important building block in organic synthesis. Its structural features—particularly the combination of benzannulene skeleton with nitro and ketone functionalities—make it valuable for constructing more complex molecules.

The specific reference to "Ethyl 4,5-Dihydro-5-(6,7-dihydro-2-nitro-9-oxo-5H-benzoannulen-8(9H)-ylidene)-4-phenyl-1,3,4-thiadiazole-2-carboxylate" indicates that researchers are developing complex heterocyclic systems incorporating the benzoannulene framework, likely aiming to enhance antimicrobial efficacy.

Structure-Activity Relationship Studies

The presence of both nitro and ketone functional groups in 2-Nitro-8,9-dihydro-5H-benzo annulen-7(6H)-one provides opportunities for structure-activity relationship (SAR) studies. By modifying these functional groups or introducing additional substituents, researchers can develop libraries of compounds with potentially enhanced pharmacological properties.

SupplierPackage SizePriceAvailabilityReference
CymitQuimica100 mg€175.00Not specified
CymitQuimica250 mg€217.00Not specified
CymitQuimica1 g€531.00Not specified
Aladdin Scientific250 mg$845.908-12 weeks

These pricing data indicate that the compound is a specialty chemical with relatively high production costs, likely due to complex synthesis requirements or limited demand.

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